molecular formula C9H15N3O6 B13989140 4-{[(3-Carboxypropyl)carbamoyl](nitroso)amino}butanoic acid CAS No. 60285-30-5

4-{[(3-Carboxypropyl)carbamoyl](nitroso)amino}butanoic acid

Cat. No.: B13989140
CAS No.: 60285-30-5
M. Wt: 261.23 g/mol
InChI Key: KNURECLVJXAJKG-UHFFFAOYSA-N
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Description

4-{(3-Carboxypropyl)carbamoylamino}butanoic acid is a nitrosoamine derivative with a complex substituent structure. Its IUPAC name indicates a butanoic acid backbone substituted at the 4-position by a nitrosoamino group further linked via a carbamoyl moiety to a 3-carboxypropyl chain. This results in two carboxylic acid groups (terminating the butanoic acid and 3-carboxypropyl chains) and a nitrosoamine functional group. Its dual carboxylic acid groups may enhance hydrophilicity compared to simpler nitrosoamines .

Properties

CAS No.

60285-30-5

Molecular Formula

C9H15N3O6

Molecular Weight

261.23 g/mol

IUPAC Name

4-[[3-carboxypropyl(nitroso)carbamoyl]amino]butanoic acid

InChI

InChI=1S/C9H15N3O6/c13-7(14)3-1-5-10-9(17)12(11-18)6-2-4-8(15)16/h1-6H2,(H,10,17)(H,13,14)(H,15,16)

InChI Key

KNURECLVJXAJKG-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CNC(=O)N(CCCC(=O)O)N=O

Origin of Product

United States

Preparation Methods

Carbamoylation Step

  • Starting Materials : 4-Aminobutanoic acid (gamma-aminobutyric acid) and 3-aminopropanoic acid derivatives.
  • Reaction Conditions : Carbamoylation is commonly achieved by activating the carboxyl group of 3-aminopropanoic acid (or its protected form) using coupling agents such as carbodiimides (e.g., EDC, DCC) or acid chlorides.
  • Mechanism : The amino group of 4-aminobutanoic acid attacks the activated carboxyl carbon, forming an amide bond, yielding 4-{(3-carboxypropyl)carbamoylamino}butanoic acid as the intermediate.

Nitrosation Step

  • Reagents : Nitrous acid (generated in situ from sodium nitrite and a mineral acid such as HCl) is the classical nitrosating agent.
  • Procedure : The carbamoylamino intermediate is treated with nitrous acid under controlled acidic conditions, typically at low temperature (0–5°C) to avoid decomposition.
  • Outcome : The amino nitrogen of the carbamoyl group is converted to the nitrosoamino group, yielding 4-{(3-carboxypropyl)carbamoylamino}butanoic acid.

Reaction Scheme Summary

Step Reactants Reagents/Conditions Product
1. Carbamoylation 4-Aminobutanoic acid + 3-Aminopropanoic acid derivative EDC or DCC, solvent (e.g., DMF), room temp 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid intermediate
2. Nitrosation Carbamoylamino intermediate NaNO2 + HCl, 0–5°C 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid

Important Considerations in Synthesis

  • Temperature Control : Nitrosation reactions are sensitive to temperature; low temperatures prevent side reactions and decomposition.
  • pH Control : Acidic conditions are required for nitrous acid generation but must be carefully controlled to avoid hydrolysis of amide bonds.
  • Purification : The final compound is purified by crystallization or chromatographic methods due to its polar nature and multiple acidic groups.
  • Stability : The nitroso group is sensitive to light and heat; thus, the compound should be stored protected from UV light and at low temperatures.

Analytical Characterization

  • Spectroscopic Methods :
    • NMR (1H, 13C) to confirm amide and nitroso functional groups.
    • IR spectroscopy to identify characteristic carbonyl (amide) and N–N=O stretches.
  • Mass Spectrometry : Confirms molecular weight (261.23 g/mol).
  • Elemental Analysis : Validates molecular formula C9H15N3O6.

Summary Table of Preparation Methods

Aspect Description
Starting materials 4-Aminobutanoic acid, 3-aminopropanoic acid derivatives
Key reagents Carbodiimides (EDC, DCC), sodium nitrite, hydrochloric acid
Reaction type Amide bond formation (carbamoylation), nitrosation
Temperature Carbamoylation: room temp; Nitrosation: 0–5°C
Solvents DMF or aqueous acidic medium
Purification Crystallization, chromatography
Stability Sensitive to heat and UV light; store cold and dark

Research and Literature Context

  • The compound is structurally related to nitrosamines studied for carcinogenicity in tobacco products and environmental toxicology.
  • Similar nitroso compounds have been synthesized and characterized in peer-reviewed journals focusing on organic synthesis and toxicological chemistry.
  • The nitrosation method using nitrous acid is a classical and widely accepted approach for introducing nitroso groups into amines and carbamoylamino derivatives.

Chemical Reactions Analysis

4-{(3-Carboxypropyl)carbamoylamino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitroso group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso or carboxypropyl groups are replaced by other functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .

Scientific Research Applications

4-{(3-Carboxypropyl)carbamoylamino}butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The carboxypropyl group may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Hydrophilicity : The target compound’s dual carboxylic acids likely increase water solubility compared to alkyl-substituted analogs like the methyl or isopropyl derivatives. This property is critical for bioavailability and environmental persistence .
  • In contrast, the allyl group in 4-[Allyl(nitroso)amino]butanoic acid promotes hydrophobic interactions .
  • Steric Effects: Bulkier substituents (e.g., isopropyl) hinder molecular packing and enzymatic metabolism, as seen in N-Nitroso-N-isopropyl-4-aminobutyric Acid .

Toxicological Considerations

Nitrosoamines are notorious genotoxicants due to metabolic activation forming alkylating agents. The methyl-substituted analog is a regulated impurity in sartan drugs, with a threshold of toxicological concern (TTC) at 1.5 μg/day .

Notes

Data Limitations: Exact molecular weight and spectral data for 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid are estimated due to insufficient experimental data in the provided evidence.

Regulatory Significance : Nitrosoamine impurities are tightly controlled in pharmaceuticals; structural modifications significantly impact regulatory thresholds .

Research Tools : Programs like SHELX and WinGX remain critical for crystallographic analysis of nitrosoamine derivatives .

Biological Activity

4-{(3-Carboxypropyl)carbamoylamino}butanoic acid, also known as a nitrosamine derivative, has garnered attention in the field of toxicology and cancer research due to its potential biological activities and implications for human health. This compound is structurally related to several known carcinogenic nitrosamines, which are often found in tobacco products. Understanding its biological activity is crucial for assessing its safety and potential health risks.

  • Molecular Formula : C9H15N3O6
  • Molecular Weight : 249.24 g/mol
  • CAS Number : Not specifically listed but related compounds exist.
  • Structure : The compound features a nitroso group attached to a carbamoyl derivative of butanoic acid, which contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid can be categorized into several key areas:

  • Carcinogenic Potential :
    • Nitrosamines, including this compound, are recognized for their carcinogenic properties. They can form DNA adducts leading to mutations and cancer development.
    • Case studies have shown that exposure to nitrosamines correlates with increased cancer incidence in animal models and humans, particularly with tobacco use.
  • Mechanism of Action :
    • The compound is metabolically activated by cytochrome P450 enzymes, producing electrophilic species that can bind to DNA, leading to mutagenesis.
    • Studies indicate that the formation of DNA adducts is a critical step in the initiation of cancer caused by nitrosamines .
  • Toxicological Studies :
    • In vitro studies have demonstrated that this compound can induce cytotoxicity in various cell lines, suggesting potential harmful effects on cellular integrity.
    • Animal studies have shown that chronic exposure can lead to significant organ damage and tumor formation.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
CarcinogenicityInduces tumor formation in animal models ,
DNA Adduct FormationForms stable DNA adducts leading to mutations
Cytotoxic EffectsCauses cell death in cultured human cells
Metabolic ActivationActivated by cytochrome P450 enzymes ,

Case Studies

  • Tobacco-Related Carcinogenesis :
    • A study focusing on the presence of nitrosamines in tobacco products reported that compounds similar to 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid significantly contribute to lung cancer risk among smokers .
  • In Vitro Toxicity Testing :
    • Research demonstrated that exposure to this compound resulted in increased apoptosis and necrosis in lung epithelial cells, indicating its potential as a respiratory toxin .
  • Animal Model Studies :
    • In rodent models, administration of nitrosamine compounds led to the development of tumors in various organs, confirming their carcinogenic potential .

Research Findings

Recent investigations into the biological activity of 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid have highlighted several important findings:

  • The compound exhibits significant mutagenic activity, particularly when metabolized by liver enzymes.
  • Long-term exposure studies suggest a dose-dependent relationship between this compound and tumorigenesis.
  • There is ongoing research into the mechanisms of action, particularly regarding how it interacts with cellular DNA.

Q & A

Q. How can the crystal structure of 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid be determined experimentally?

Methodological Answer: Crystallographic refinement using the SHELX system (e.g., SHELXL) is recommended for small-molecule structural determination. This program is robust for high-resolution data and anisotropic displacement parameter refinement . Experimental phasing with SHELXC/D/E may assist in resolving complex nitroso and carbamoyl group orientations . Data collection should prioritize high-resolution detectors to minimize errors in electron density maps for nitroso groups, which are prone to positional disorder .

Q. What synthetic routes are available for preparing derivatives of this compound with modified carbamoyl or nitroso groups?

Methodological Answer: Acyl chloride coupling or carbodiimide-mediated amidation (e.g., EDC/HOBt) can introduce carbamoyl modifications, as demonstrated in analogous 4-[(n-bromophenyl)carbamoyl]butanoic acid syntheses . For nitroso group incorporation, diazotization of primary amines followed by acid quenching is a standard approach, though strict temperature control (<5°C) is required to prevent decomposition .

Q. How can the purity of this compound be assessed, particularly regarding nitroso-related impurities?

Methodological Answer: Reverse-phase HPLC with UV detection (λ ~300 nm) is effective for detecting nitroso impurities due to their strong absorbance. LC-MS using electrospray ionization (ESI) in negative mode can identify carboxylate-containing byproducts, while tandem MS/MS helps differentiate isomeric species . Quantify residual solvents (e.g., DMF) via GC-MS, as they may interfere with crystallization .

Advanced Research Questions

Q. How do structural discrepancies between X-ray crystallography and NMR data for this compound arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from dynamic processes (e.g., nitroso group tautomerism) not captured in static X-ray models. Use variable-temperature NMR (VT-NMR) to probe conformational flexibility. For crystallography, refine disorder models in SHELXL using PART and SUMP instructions to account for multiple conformers . Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare energy-minimized structures with experimental data .

Q. What strategies mitigate nitroso group instability during in vitro biological assays?

Methodological Answer: Maintain assays in deoxygenated buffers (e.g., argon-saturated PBS) to prevent nitroso-to-nitrosyl radical conversion. Chelating agents (e.g., EDTA) reduce metal-catalyzed degradation. For cell-based studies, use short incubation times (<4 hr) and confirm compound integrity post-assay via LC-MS .

Q. How can computational methods predict the compound’s interaction with DNA or proteins?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are suitable. Parameterize the nitroso group using RESP charges derived from HF/6-31G* calculations. Validate docking poses with experimental data (e.g., fluorescence intercalation assays for DNA binding, as in isomeric carbamoylbutanoic acids ).

Q. What experimental designs optimize the detection of nitroso-specific reactivity in metabolic studies?

Methodological Answer: Use isotope-labeled (¹⁵N) analogs to track nitroso group fate via LC-HRMS. Pair with trapping agents (e.g., glutathione for nitroso-thiol adducts) to capture reactive intermediates. For in vivo models, employ hepatic microsomal incubations with NADPH regeneration systems to simulate phase I metabolism .

Data Contradiction Analysis

Q. Conflicting spectroscopic How to address mismatches between theoretical and observed IR stretching frequencies for the nitroso group?

Methodological Answer: Theoretical IR (e.g., Gaussian calculations) may overlook solvent effects or hydrogen bonding. Record experimental IR in both solid-state (ATR-FTIR) and solution (DCM film) to compare. Assign peaks using isotopic substitution (e.g., ¹⁵N-nitroso labeling) to confirm N=O vibrations (~1520–1570 cm⁻¹) .

3.2 Disagreement between crystallographic and solution-phase structural models: A case study
Methodological Answer:
Crystal packing forces can distort flexible regions (e.g., the 3-carboxypropyl chain). Compare solution structures via NOESY NMR to identify persistent conformers. If crystal packing dominates, use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., hydrogen bonds involving carboxylate groups) that stabilize specific conformations .

Safety and Handling

Q. What precautions are critical when handling this compound’s nitroso group in aqueous environments?

Methodological Answer: Nitroso compounds may generate nitrosamines under acidic or reducing conditions. Work in neutral pH (6.5–7.5) and avoid amines (e.g., Tris buffers). Store lyophilized samples at -20°C in amber vials with desiccants to prevent hydrolysis .

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